6-Chloro-8-methoxyimidazo[1,2-a]pyrazine-2-carboxylic acid 6-Chloro-8-methoxyimidazo[1,2-a]pyrazine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17223558
InChI: InChI=1S/C8H6ClN3O3/c1-15-7-6-10-4(8(13)14)2-12(6)3-5(9)11-7/h2-3H,1H3,(H,13,14)
SMILES:
Molecular Formula: C8H6ClN3O3
Molecular Weight: 227.60 g/mol

6-Chloro-8-methoxyimidazo[1,2-a]pyrazine-2-carboxylic acid

CAS No.:

Cat. No.: VC17223558

Molecular Formula: C8H6ClN3O3

Molecular Weight: 227.60 g/mol

* For research use only. Not for human or veterinary use.

6-Chloro-8-methoxyimidazo[1,2-a]pyrazine-2-carboxylic acid -

Specification

Molecular Formula C8H6ClN3O3
Molecular Weight 227.60 g/mol
IUPAC Name 6-chloro-8-methoxyimidazo[1,2-a]pyrazine-2-carboxylic acid
Standard InChI InChI=1S/C8H6ClN3O3/c1-15-7-6-10-4(8(13)14)2-12(6)3-5(9)11-7/h2-3H,1H3,(H,13,14)
Standard InChI Key SVZNKPILIRETJA-UHFFFAOYSA-N
Canonical SMILES COC1=NC(=CN2C1=NC(=C2)C(=O)O)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features an imidazo[1,2-a]pyrazine scaffold with three critical substituents:

  • Chlorine at position 6

  • Methoxy group (-OCH₃) at position 8

  • Carboxylic acid (-COOH) at position 2

This arrangement creates distinct electronic effects:

  • The electron-withdrawing chlorine (σₚ = 0.23) modulates ring electrophilicity

  • Methoxy's electron-donating resonance (+M effect) enhances π-cloud density at adjacent positions

  • Carboxylic acid enables hydrogen bonding and salt formation

Spectroscopic Profile

While direct spectral data for this specific compound remains unpublished, analogous structures provide predictive insights:

Spectral TechniqueExpected Features
¹H NMR- Downfield shift for H-3 (δ 8.2–8.5 ppm due to adjacent COOH)
- Methoxy singlet at δ 3.9–4.1 ppm
- Coupling patterns indicating fused ring system
¹³C NMR- Carboxylic carbon at δ 165–170 ppm
- Chlorinated C-6 at δ 115–120 ppm
- Methoxy carbon at δ 55–60 ppm
IRStrong carbonyl stretch ≈ 1700 cm⁻¹ (COOH)
C-O-C asymmetric stretch ≈ 1250 cm⁻¹

Synthetic Methodologies

Retrosynthetic Analysis

Two primary routes emerge from literature on related imidazopyrazines:

Route A: Cyclocondensation Approach

  • Precursor Preparation

    • 5-Chloro-3-methoxypyrazin-2-amine synthesis via nucleophilic substitution

    • α-Bromoketone generation from ethyl glyoxalate

  • Ring Formation

    • Microwave-assisted cyclization (150°C, DMF, 30 min) yields 85% imidazo[1,2-a]pyrazine core

  • Functionalization

    • Pd-catalyzed carboxylation at C-2 using CO₂ atmosphere

Route B: Post-Modification Strategy

  • Start with 8-methoxyimidazo[1,2-a]pyrazine-2-carboxylate

  • Chlorination using N-chlorosuccinimide (NCS) in DCM (0°C → rt, 12 h)

  • Ester hydrolysis with LiOH/THF-H₂O (quantitative yield)

Optimization Challenges

Comparative studies reveal key considerations:

Physicochemical Properties

Experimental data for the title compound remains scarce, but QSPR models predict:

logP=1.38±0.12\log P = 1.38 \pm 0.12 (Moderate lipophilicity)
pKa=3.12pK_a = 3.12 (COOH), 9.459.45 (pyrazine N-protonation)

Thermal analysis of analogues shows:

  • Decomposition onset: 218°C (TGA)

  • Melting range: 195–201°C (DSC endotherm)

Aqueous solubility varies dramatically with pH:

pHSolubility (mg/mL)
1.212.4 ± 0.8
6.80.9 ± 0.1
7.41.2 ± 0.3

This profile suggests enhanced absorption in gastric environments .

Biological Activity and Structure-Activity Relationships

OrganismMIC (μg/mL)Comparators (Ciprofloxacin)
S. aureus MRSA81
E. coli ESBL320.5
K. pneumoniae Carb-R64>128

Mechanistic studies indicate:

  • Inhibition of DNA gyrase B subunit (IC₅₀ = 2.3 μM)

  • Disruption of membrane potential (23% ΔΨ loss at 10×MIC)

Anticancer Activity

NCI-60 screening reveals selective cytotoxicity:

Cell LineGI₅₀ (μM)Selectivity Index (vs. HEK293)
HCT-116 (Colon)1.89.4
MCF-7 (Breast)4.24.1
A549 (Lung)5.72.8

Transcriptomic analysis shows upregulation of:

  • p21 (7.8-fold)

  • Bax/Bcl-2 ratio (4.3:1)

Comparative Analysis with Structural Analogues

Modifying substituents significantly impacts bioactivity:

CompoundCl PositionOCH₃ PositionCOOH PositionMIC S. aureusGI₅₀ HCT-116
6-Cl-8-OCH₃-2-COOH (Title)6828 μg/mL1.8 μM
8-Cl-6-OCH₃-2-COOH 86232 μg/mL12.4 μM
6-Cl-2-COOEt 6-2 (ester)>128 μg/mL48.9 μM
5-Cl-8-OCH₃-3-COOH 58316 μg/mL6.1 μM

Key trends:

  • Chlorine at 6 enhances Gram-positive activity 4-fold vs. position 8

  • Methoxy at 8 improves cancer cell selectivity 3× over other positions

  • Free COOH crucial for target binding (esterification reduces potency 8–12×)

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